molecular formula C23H21N3O3S B14934397 methyl (2E)-5-benzyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate

methyl (2E)-5-benzyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate

Cat. No.: B14934397
M. Wt: 419.5 g/mol
InChI Key: FEFUCCYRULUGOP-UHFFFAOYSA-N
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Description

Methyl (2E)-5-benzyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune response. This compound acts by targeting the kinase activity of IRAK4, thereby disrupting downstream signaling from Toll-like receptors (TLRs) and the IL-1 receptor family . Its primary research value lies in the investigation of inflammatory and autoimmune diseases, as aberrant IRAK4 signaling is implicated in conditions such as rheumatoid arthritis, lupus, and sepsis. By potently inhibiting IRAK4, this reagent allows researchers to precisely dissect the role of this pathway in disease models, evaluate its potential as a therapeutic target, and screen for novel anti-inflammatory compounds. It is supplied For Research Use Only and is strictly intended for laboratory studies in vitro or in animal models; it is not for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

methyl 5-benzyl-2-[[2-(1-methylindol-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C23H21N3O3S/c1-26-14-16(17-10-6-7-11-18(17)26)13-20(27)24-23-25-21(22(28)29-2)19(30-23)12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,24,25,27)

InChI Key

FEFUCCYRULUGOP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=NC(=C(S3)CC4=CC=CC=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Strategies for Indole Moiety Preparation

The indole core is typically synthesized via classical methods such as the Fischer indole synthesis or Bartoli indole synthesis . In one protocol, indole-3-carbaldehyde is prepared by reacting phenylhydrazine with a ketone under acidic conditions. For the 1-methyl-1H-indole-3-yl derivative, methylation is achieved using methyl iodide in the presence of a base such as potassium carbonate. Spectral confirmation via $$ ^1H $$-NMR shows characteristic peaks at δ 3.72 ppm (N–CH$$_3$$) and δ 8.44 ppm (N=CH).

Alternative routes include the Buchwald–Hartwig amination for introducing substituents at the indole nitrogen. For example, palladium-catalyzed coupling of indole with methyl iodide yields 1-methylindole derivatives in 70–85% yields.

Thiazole Ring Construction via Hantzsch and One-Pot Methodologies

The thiazole ring is constructed using Hantzsch thiazole synthesis , which involves condensation of α-haloketones with thioamides. For instance, 5-benzyl-2-imino-2,3-dihydrothiazole intermediates are synthesized by reacting 3-benzyl-2-bromoacetylacetone with thiourea in ethanol under reflux. This step proceeds via nucleophilic substitution followed by cyclization, yielding the dihydrothiazole scaffold.

A one-pot four-step synthesis has been reported for analogous thiazole derivatives. The process involves:

  • Bromination of acetylacetone using N-bromosuccinimide (NBS).
  • Treatment with potassium thiocyanate to form a thiocyanate intermediate.
  • Condensation with benzylamine to generate a thiazolidin-2-ylidene intermediate.
  • Final cyclization under acidic conditions.

This method avoids intermediate isolation, achieving overall yields of 55–70%.

Imine Formation and Esterification

The imine linkage is introduced via Schiff base condensation between the thiazole hydrazide and 1-methylindole-3-acetyl chloride. Reaction conditions critical for high yields include:

  • Solvent: Ethanol or dichloromethane.
  • Catalyst: Triethylamine or acetic acid.
  • Temperature: 0–5°C to minimize side reactions.

Esterification of the carboxylic acid intermediate is performed using methanol and a catalytic amount of sulfuric acid. The reaction is monitored via thin-layer chromatography (TLC), with purification via silica gel chromatography (heptane/ethyl acetate, 8:2 v/v).

Optimization and Industrial-Scale Considerations

Industrial production emphasizes continuous flow reactors and high-throughput screening to optimize parameters such as temperature, stoichiometry, and catalyst loading. For example, using TBTU (benzotriazolyl tetramethyluronium fluoroborate) as a coupling agent improves amidation yields to >90%.

Table 1: Comparative Analysis of Synthetic Routes

Step Method Yield (%) Key Reagents/Conditions
Indole synthesis Fischer indole 75 Phenylhydrazine, H$$2$$SO$$4$$, Δ
Thiazole formation Hantzsch synthesis 68 α-Bromoketone, thiourea, EtOH
Imine condensation Schiff base 82 Et$$_3$$N, 0–5°C
Esterification Acid-catalyzed 95 H$$2$$SO$$4$$, MeOH

Mechanistic Insights and Byproduct Mitigation

The formation of byproducts such as tetrazole derivatives is observed when NaN$$_3$$ is present during cyclization. This is mitigated by严格控制 reagent stoichiometry and reaction time. For example, limiting azide concentration to 1.2 equivalents reduces tetrazole formation to <5%.

Scheme 1: Proposed Mechanism for Thiazole Formation

  • Bromination of acetylacetone generates α-bromoketone.
  • Nucleophilic attack by thiocyanate forms a thiocyanate intermediate.
  • Cyclization with benzylamine yields the thiazolidin-2-ylidene core.
  • Acidic dehydration produces the dihydrothiazole.

Analytical Validation and Spectral Data

Final compounds are characterized via $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, IR, and mass spectrometry. Key spectral features include:

  • IR : C=O stretch at 1720 cm$$^{-1}$$ (ester), C=N stretch at 1620 cm$$^{-1}$$.
  • $$ ^1H $$-NMR : Singlet at δ 4.78 ppm (N–CH$$_2$$), multiplet at δ 6.92–7.58 ppm (aromatic protons).
  • MS : Molecular ion peak at m/z 419.5 [M+H]$$^+$$.

Mechanism of Action

The mechanism of action of methyl (2E)-5-benzyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares structural and synthetic features of methyl (2E)-5-benzyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate with related compounds from the evidence:

Compound Core Structure Key Substituents Synthesis Method Potential Applications
This compound (Target) Thiazole Benzyl, indole-acetyl imino, methyl ester Likely condensation or cyclization (inferred from imino group formation) Bioactivity (speculative)
2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols () Imidazole Nitro, dimethyl, aryl ethanol TDAE-mediated coupling of chloromethyl imidazole with carbonyl derivatives Antimicrobial/antiparasitic agents
(E)-5-(Diphenylmethylene)-3-methyl-2-styryl-3,5-dihydro-4H-imidazol-4-one () Imidazolone Diphenylmethylene, styryl Zinc chloride-catalyzed condensation in THF Photophysical materials
Phenoxymethylbenzoimidazole-thiazole-triazole acetamides (e.g., 9a–9e, ) Benzimidazole-thiazole-triazole Phenoxymethyl, aryl thiazole, triazole Click chemistry, Cu(I)-catalyzed azide-alkyne cycloaddition Enzyme inhibition (docking studies)
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione () Triazole-thione Chlorobenzylideneamino, chlorophenyl Hydrogen-bond-directed crystallization Crystal engineering

Key Differences and Implications

  • Core Heterocycle: The target compound’s thiazole core contrasts with imidazole (–3) and triazole () derivatives.
  • Substituent Effects: The indole-acetyl imino group in the target compound may confer π-π stacking or hydrogen-bonding capabilities absent in nitroimidazole () or chlorophenyl derivatives (). This could influence solubility or target affinity .

Biological Activity

Methyl (2E)-5-benzyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate is a complex organic compound with potential biological activities. Its unique structure combines elements from indole and thiazole chemistry, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
Molecular FormulaC23H21N3O3S
Molecular Weight419.5 g/mol
IUPAC Namemethyl 5-benzyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate
CAS NumberNot specified

Synthesis

The synthesis of this compound typically involves several key steps:

  • Indole Derivative Preparation : This can be achieved through methods like Fischer indole synthesis.
  • Thiazole Ring Formation : Often constructed via Hantzsch thiazole synthesis.
  • Esterification : Finalized through esterification with methanol in the presence of an acid catalyst.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated activity against various cancer cell lines:

Cell LineIC50 Value (μM)
MDA-MB-231 (Breast)1.47
SK-Hep-1 (Liver)Moderate to poor inhibition
NUGC-3 (Gastric)Moderate inhibition

These findings suggest that the compound may act as a potent inhibitor in cancer therapy .

The mechanism involves interaction with specific molecular targets that regulate cell proliferation and apoptosis. The compound's structure allows it to interfere with signaling pathways associated with cancer cell growth and survival.

Antimicrobial and Antiviral Properties

Research indicates that compounds similar to methyl (2E)-5-benzyl have shown antimicrobial and antiviral activities. The thiazole moiety is particularly noted for its ability to inhibit bacterial growth and viral replication .

Study 1: Anticancer Efficacy

In a study published in ACS Omega, various derivatives of thiazole were synthesized and tested against the NCI-60 human cancer cell lines. The results indicated that compounds with similar structural features exhibited significant anticancer effects, supporting the hypothesis that methyl (2E)-5-benzyl could have similar therapeutic applications .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiazole derivatives demonstrated that certain compounds inhibited the growth of pathogenic bacteria effectively. This suggests that methyl (2E)-5-benzyl may also possess similar properties due to its structural characteristics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing thiazole-indole hybrid compounds like methyl (2E)-5-benzyl-2-{[(1-methyl-1H-indol-3-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate?

  • Answer : The synthesis typically involves condensation reactions between thiazole precursors (e.g., 2-aminothiazol-4(5H)-one derivatives) and indole-based aldehydes or ketones. For example, refluxing in acetic acid with sodium acetate as a catalyst facilitates imine bond formation (Schiff base) between the thiazole and indole moieties . Solvent choice (e.g., acetic acid) and reaction duration (3–5 hours) are critical for yield optimization. Post-synthesis, recrystallization from DMF/acetic acid mixtures ensures purity .

Q. How is the structural integrity of this compound validated after synthesis?

  • Answer : Key techniques include:

  • 1H/13C NMR : Confirms substituent positions and imine bond geometry (e.g., E/Z configuration via coupling constants) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester group) .
  • Elemental analysis : Validates purity by comparing calculated vs. experimental C, H, N, and S percentages .
  • Melting point consistency : Sharp, reproducible melting points indicate homogeneity .

Q. What solvents and conditions are optimal for handling and storing this compound?

  • Answer : The compound should be stored in anhydrous conditions (desiccator) at 2–8°C to prevent hydrolysis of the ester or imine groups. Polar aprotic solvents like DMF or DMSO are suitable for dissolution, while ethanol or diethyl ether is used for washing during purification .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the bioactivity of this compound?

  • Answer : Docking studies using software like MOE (Molecular Operating Environment) or AutoDock can model interactions with target proteins (e.g., enzymes or receptors). For example, alignment of the indole-thiazole scaffold with active site residues (e.g., hydrophobic pockets or hydrogen-bond donors) may explain inhibitory activity. Electrostatic potential maps can further highlight nucleophilic/electrophilic regions .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

  • Answer : Discrepancies in NMR peaks (e.g., unexpected splitting) may arise from:

  • Dynamic equilibria : Tautomerism between imine and enamine forms in solution. Variable-temperature NMR can stabilize one form .
  • Steric hindrance : Bulky substituents (e.g., benzyl groups) may restrict rotation, causing diastereotopic proton splitting. 2D NMR (COSY, NOESY) clarifies spatial relationships .
  • Paramagnetic impurities : Chelation with trace metals (e.g., Fe³⁺) broadens peaks. EDTA washing or filtration through activated charcoal mitigates this .

Q. How does modifying substituents (e.g., benzyl vs. fluorophenyl groups) impact the compound’s physicochemical properties?

  • Answer : Systematic SAR studies reveal:

  • Lipophilicity : Electron-withdrawing groups (e.g., -F, -Br) increase logP, enhancing membrane permeability but reducing aqueous solubility .
  • Steric effects : Bulky substituents (e.g., 4-methoxyphenyl) may hinder binding to flat active sites, as seen in docking poses of analogous compounds .
  • Electronic effects : Electron-rich indole rings enhance π-π stacking with aromatic residues in target proteins .

Q. What catalytic systems (e.g., palladium-based) could enable greener synthesis of this compound?

  • Answer : Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates offers a sustainable alternative to traditional condensation methods. This approach minimizes hazardous solvents and improves atom economy, though optimization of catalyst loading (e.g., Pd(OAc)₂) and ligand choice (e.g., PPh₃) is required .

Key Considerations for Experimental Design

  • Scale-up challenges : Pilot studies should test solvent volume-to-yield ratios to avoid exothermic side reactions during large-scale synthesis .
  • Stability assays : Monitor degradation under UV light or humidity using accelerated stability testing (ICH guidelines) .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry, particularly for E/Z imine isomers .

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